molecular formula C9H11Cl2N3S B2514920 3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea CAS No. 1152549-09-1

3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea

Cat. No.: B2514920
CAS No.: 1152549-09-1
M. Wt: 264.17
InChI Key: AWAAHIWQSPISAL-UHFFFAOYSA-N
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Description

3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea is a chemical compound with the molecular formula C9H11Cl2N3S and a molecular weight of 264.18 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a dichlorophenyl group, and a thiourea moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea typically involves the reaction of 2,4-dichlorophenyl ethylamine with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The amino and dichlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simpler compound with similar reactivity but lacking the dichlorophenyl group.

    N-Phenylthiourea: Contains a phenyl group instead of the dichlorophenyl group.

    N,N’-Disubstituted Thioureas: Variants with different substituents on the nitrogen atoms.

Uniqueness

3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea is unique due to the presence of the dichlorophenyl group, which enhances its reactivity and potential biological activities compared to simpler thiourea derivatives .

Properties

IUPAC Name

1-amino-3-[2-(2,4-dichlorophenyl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N3S/c10-7-2-1-6(8(11)5-7)3-4-13-9(15)14-12/h1-2,5H,3-4,12H2,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAAHIWQSPISAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCNC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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